Comprehensive Technical Guide: Profiling and Synthesis of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine
Comprehensive Technical Guide: Profiling and Synthesis of (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine
Executive Summary & Strategic Context
(1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine (CAS: 1334160-89-2) is a highly versatile, enantiopure heterocyclic building block extensively utilized in modern drug discovery[1],[2]. Featuring a primary amine attached to a chiral center adjacent to a 5-methyl-1,3-oxazole ring, this scaffold serves as a critical pharmacophore vector.
In medicinal chemistry, the oxazole core provides a rigid, metabolically stable bioisostere for amides and highly lipophilic phenyl rings[3]. The (1R)-chiral amine enables precise spatial orientation for hydrogen bonding within target protein pockets, making it highly valuable in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and targeted central nervous system (CNS) therapeutics[4],[5].
Physicochemical Profiling & Structural Data
Understanding the baseline physicochemical properties is essential for downstream synthetic planning, handling, and formulation[6],[7]. While the racemic mixture is registered under CAS 1017179-33-7[8],[9], the pure (1R) enantiomer is specifically targeted for stereoselective applications to avoid off-target toxicity and improve binding affinity.
Table 1: Quantitative Physicochemical Data
| Property | Specification / Value |
| Chemical Name | (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine |
| CAS Registry Number | 1334160-89-2 |
| Racemate CAS Number | 1017179-33-7 |
| Molecular Formula | C6H10N2O |
| Molecular Weight | 126.16 g/mol |
| Canonical SMILES | CC1=NC=C(C)O1 |
| Physical State | Liquid to low-melting solid (typically handled as an HCl salt) |
| Storage Conditions | 2-8°C, under inert atmosphere (Argon/N2) to prevent oxidation |
| Standard Purity | ≥95% (Validated via Chiral HPLC/GC) |
Asymmetric Synthesis: The Ellman Sulfinamide Protocol
While classical resolution of the racemate via chiral acids is possible, de novo asymmetric synthesis ensures higher yields and avoids the 50% material loss inherent to resolution. As a standard practice in advanced chemical development, the Ellman chiral sulfinamide methodology is recommended for its robustness, scalability, and self-validating intermediate stages[5].
Experimental Workflow & Causality
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Step 1: Imine Condensation
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Protocol: 1-(5-methyl-1,3-oxazol-2-yl)ethanone is reacted with (R)-tert-butanesulfinamide in tetrahydrofuran (THF).
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Causality: Titanium(IV) ethoxide (Ti(OEt)4) is employed rather than standard acid catalysts. Ti(OEt)4 serves a critical dual purpose: it acts as a Lewis acid to activate the ketone carbonyl, and it irreversibly scavenges the water byproduct, driving the thermodynamic equilibrium entirely toward the sulfinyl imine.
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Step 2: Diastereoselective Reduction
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Protocol: The resulting imine is cooled to -78°C in THF and reduced using Sodium Borohydride (NaBH4).
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Causality: The extreme cold is non-negotiable. At -78°C, the sodium cation coordinates tightly to both the sulfinyl oxygen and the imine nitrogen, locking the molecule into a rigid six-membered transition state. The hydride from NaBH4 is forced to attack from the less sterically hindered face, yielding the (R,R)-sulfinamide intermediate with a diastereomeric excess (d.e.) typically >95%.
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Step 3: Acidic Deprotection
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Protocol: The chiral auxiliary is removed using 4M HCl in dioxane/methanol at room temperature.
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Causality: The highly acidic conditions selectively cleave the N-S bond without degrading the sensitive oxazole ring, precipitating the final (1R)-amine as a stable, easily isolable hydrochloride salt.
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Fig 1: Asymmetric synthesis of the (1R)-amine via Ellman's chiral sulfinamide methodology.
Analytical Validation & Quality Control
A hallmark of rigorous chemical development is the implementation of self-validating protocols. The Ellman route inherently provides this capability:
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Intermediate Validation (Self-Validating Step): Before deprotection, the (R,R)-sulfinamide intermediate must be analyzed via crude 1H-NMR. The tert-butyl group of the sulfinamide auxiliary produces a sharp, distinct singlet (~1.2 ppm). If any unwanted (R,S)-diastereomer is present, its tert-butyl singlet will appear at a slightly shifted frequency. The ratio of the integrals of these two peaks provides an immediate, absolute measurement of the diastereomeric ratio (d.r.) without requiring complex chiral chromatography.
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Final API Release: The final (1R)-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine must be validated via Chiral HPLC (e.g., using a Chiralpak AD-H column with an isocratic Hexane/Isopropanol/Diethylamine mobile phase) to ensure an enantiomeric excess (e.e.) of >98% prior to biological assays[2].
References
-
National Institutes of Health (PMC). "Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases". Available at:[Link]
- Google Patents. "US9296732B2 - Substituted benzamides and their uses".
- Google Patents. "US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds".
Sources
- 1. 1511149-38-4|Methyl[(5-propyl-1,3-oxazol-2-yl)methyl]amine|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9296732B2 - Substituted benzamides and their uses - Google Patents [patents.google.com]
- 5. US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating - Google Patents [patents.google.com]
- 6. CAS:1334160-90-5, (1R)-1-(1,3-Oxazol-2-yl)ethan-1-amine-毕得医药 [bidepharm.com]
- 7. Search Results - AK Scientific [aksci.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Building Blocks | CymitQuimica [cymitquimica.com]
